molecular formula C21H19N3O2 B2558532 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide CAS No. 1207061-93-5

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide

Cat. No.: B2558532
CAS No.: 1207061-93-5
M. Wt: 345.402
InChI Key: KGVXDTHZUDMDAR-OQLLNIDSSA-N
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Description

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide is a synthetic organic compound characterized by its complex molecular structure It features a cinnamamide backbone with a phenyl group substituted by a 6-methylpyridazin-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cinnamamide backbone: This can be achieved through the reaction of cinnamic acid with an appropriate amine under dehydrating conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the 6-methylpyridazin-3-yloxy moiety: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with a phenol derivative, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cinnamamide derivatives.

Scientific Research Applications

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(methoxy)benzenesulfonamide

Uniqueness

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-16-8-14-20(23-22-16)26-19-12-10-18(11-13-19)24(2)21(25)15-9-17-6-4-3-5-7-17/h3-15H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXDTHZUDMDAR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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